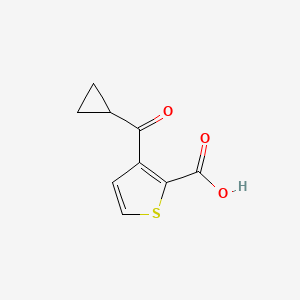

3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

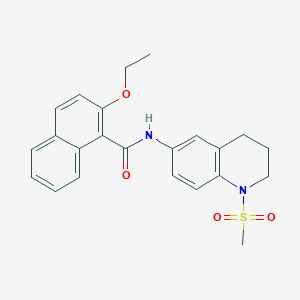

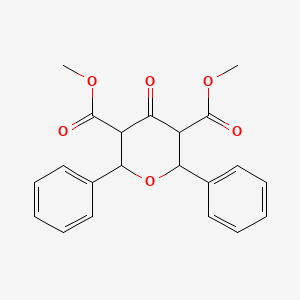

This compound is related to a class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It has been found in the crystal structure of the hepatitis C virus NS5B RNA-dependent RNA polymerase genotype 1a .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C15H20F3N3O2 and it has a molecular weight of 331.34 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

Research has been conducted on the synthesis of derivatives of 1,3,4-thiadiazole and their evaluation for antibacterial properties. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized, with some demonstrating antibacterial activities against various pathogens (Wu Qi, 2014).

Anticancer Evaluation

Derivatives of 1,3-thiazoles have been evaluated for their anticancer activity, with certain compounds exhibiting effectiveness against various cancer cell lines. This includes compounds with piperazine substituents showing notable anticancer properties (Kostyantyn Turov, 2020).

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing various moieties, including 1,3,4-thiadiazole, has been explored, leading to compounds with significant antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).

Synthesis and Anticonvulsant Activity

A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential as treatments for convulsions with minimal neurotoxicity (K. Harish et al., 2014).

Antimicrobial Evaluation

Further research includes the synthesis and antimicrobial evaluation of thiadiazole derivatives, revealing some compounds with significant activity against both Gram-positive and Gram-negative bacteria (T. Ram et al., 2016).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole is the peroxisome proliferator-activated receptor delta (PPAR Delta) . PPAR Delta is a key regulator of lipid catabolism and energy utilization in peripheral tissues .

Mode of Action

3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole acts as a potent, orally administered, PPARδ agonist . It exhibits significant selectivity over other PPAR subtypes, such as PPARγ and PPARα . By activating PPAR Delta, the compound addresses the underlying metabolic derangement of disorders such as obesity .

Biochemical Pathways

The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole leads to the regulation of lipid catabolism and energy utilization in peripheral tissues . This results in a significant reduction of central adiposity, improvement of atherogenic lipid profiles, and enhancement of glucose utilization/insulin sensitivity .

Pharmacokinetics

As an orally administered compound, it is designed to have suitable absorption and distribution characteristics to reach its target tissues .

Result of Action

The activation of PPARδ by 3-(4-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1,2,5-thiadiazole results in significant metabolic changes. These include a reduction in central adiposity, improvement in atherogenic lipid profiles, and enhanced glucose utilization and insulin sensitivity .

Eigenschaften

IUPAC Name |

3-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O3S2/c14-13(15,16)23-10-1-3-11(4-2-10)25(21,22)20-7-5-19(6-8-20)12-9-17-24-18-12/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSZSBNVEGAQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)

![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)

![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)

![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)